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Compound of Interest

Compound Name:
4-(6-Bromopyridin-2-yl)benzoic

acid

Cat. No.: B1286851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical data for 4-(6-Bromopyridin-2-yl)benzoic acid, a key intermediate in

pharmaceutical research and development.

Core Chemical Properties
4-(6-Bromopyridin-2-yl)benzoic acid, with the CAS number 928658-23-5, is a biaryl

carboxylic acid. Its structure, consisting of a benzoic acid moiety linked to a bromopyridine ring,

makes it a valuable building block in the synthesis of complex organic molecules. While specific

experimental data for some physical properties are not widely published, the fundamental

characteristics are summarized below.
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Property Value Source

Molecular Formula C₁₂H₈BrNO₂ [1][2]

Molecular Weight 278.10 g/mol [1][2]

CAS Number 928658-23-5 [1][2]

Appearance Solid (predicted)

Melting Point

>239°C (decomposes) for the

isomer 3-(6-Bromopyridin-2-

yl)benzoic acid

Boiling Point Data not available

Solubility

Expected to be soluble in

organic solvents like DMF,

DMSO, and methanol;

sparingly soluble in water.

pKa Data not available

Synthesis and Experimental Protocols
The primary synthetic route to 4-(6-Bromopyridin-2-yl)benzoic acid is the Suzuki-Miyaura

cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in

the pharmaceutical industry for the synthesis of biaryl compounds.

Representative Synthesis: Suzuki-Miyaura Coupling
A plausible and commonly employed method for the synthesis of 4-(6-Bromopyridin-2-
yl)benzoic acid involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 4-

carboxyphenylboronic acid. A subsequent selective reaction or purification is necessary to

isolate the desired mono-coupled product.

Reaction Scheme:
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Reactants

2,6-Dibromopyridine

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

4-Carboxyphenylboronic acid

4-(6-Bromopyridin-2-yl)benzoic acid

Suzuki-Miyaura
Coupling

Click to download full resolution via product page

A representative synthetic scheme for 4-(6-Bromopyridin-2-yl)benzoic acid.

Detailed Experimental Protocol (General Procedure):

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), add 2,6-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a

palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%),

and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent

like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature typically

ranging from 80°C to 100°C.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-

24 hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract with an organic solvent such as ethyl acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1286851?utm_src=pdf-body-img
https://www.benchchem.com/product/b1286851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then

purified by flash column chromatography on silica gel to yield the pure 4-(6-Bromopyridin-2-
yl)benzoic acid.

Analytical and Spectral Data
While a complete set of spectral data for 4-(6-Bromopyridin-2-yl)benzoic acid is not readily

available in public databases, the expected spectral characteristics can be inferred from closely

related compounds and the parent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on both the pyridine and benzene rings. The protons on the pyridine ring

will likely appear as doublets and triplets, while the protons on the benzoic acid ring will

appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid

proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon

atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165

ppm). The carbon atoms attached to the bromine and the nitrogen in the pyridine ring, as

well as the carbon atoms involved in the aryl-aryl bond, will have characteristic chemical

shifts.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-(6-Bromopyridin-2-yl)benzoic acid would be expected to exhibit the

following characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-

3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around

1700 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
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A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (278.10 g/mol for C₁₂H₈⁷⁹BrNO₂ and 280.10 g/mol for C₁₂H₈⁸¹BrNO₂ in

approximately a 1:1 ratio due to the isotopic abundance of bromine). Common fragmentation

patterns would include the loss of the carboxyl group (-COOH) and cleavage of the bond

between the two aromatic rings.

Applications in Drug Development
Benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications ranging

from antimicrobial agents to inhibitors of key enzymes in various disease pathways. The

structural motif of 4-(6-Bromopyridin-2-yl)benzoic acid makes it a versatile scaffold for the

development of novel therapeutic agents. The bromine atom provides a reactive handle for

further functionalization through various cross-coupling reactions, allowing for the synthesis of

a diverse library of compounds for structure-activity relationship (SAR) studies. While specific

biological activities for this particular compound are not extensively documented in publicly

available literature, related structures have been investigated as inhibitors for various enzymes.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of 4-(6-
Bromopyridin-2-yl)benzoic acid.
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A typical experimental workflow for the synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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